2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
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Overview
Description
2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, a bromobenzoyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Bromobenzoyl Group: This step involves the acylation of the piperazine nitrogen with 2-bromobenzoyl chloride.
Addition of the Pyrazolyl Group: The final step involves the coupling of the quinoxaline core with a pyrazolyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
Uniqueness
2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is unique due to the presence of the bromobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
Molecular Formula |
C24H23BrN6O |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2-bromophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H23BrN6O/c1-16-15-17(2)31(28-16)23-22(26-20-9-5-6-10-21(20)27-23)29-11-13-30(14-12-29)24(32)18-7-3-4-8-19(18)25/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
JYUHMWYIGYIOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5=CC=CC=C5Br)C |
Origin of Product |
United States |
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